molecular formula C12H9N3O2 B1273881 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 57712-62-6

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1273881
CAS RN: 57712-62-6
M. Wt: 227.22 g/mol
InChI Key: CWPWTXZTZCRWLW-UHFFFAOYSA-N
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Description

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that falls within the category of heterocyclic chemistry, which is a field of organic chemistry dealing with the synthesis, properties, and applications of these rings. Heterocyclic compounds are widely recognized for their prevalence in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include the formation of carbon-nitrogen bonds and cyclization reactions. For instance, the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile was achieved by reacting benzylidenemalononitrile derivatives with 5,5-dimethyl-1,3-cyclohexanedione under microwave irradiation, which is a method known for its efficiency and eco-friendliness due to the lack of solvent use .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structures of novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles were confirmed using 1H- and 13C-NMR spectroscopy, IR spectroscopy, and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions. The study of these reactions is crucial for understanding the reactivity and potential applications of these molecules. For instance, the reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles led to the formation of benzothieno[2,3-d]pyrimidine derivatives . These reactions are important for the diversification of the chemical structure and the potential biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and photophysical properties, are important for their practical applications. The photophysical properties of the 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles were studied, revealing positive emission solvatochromism with significant Stokes shifts, which could be indicative of their potential use in fluorescent applications . Additionally, the anti-cancer activities of newly synthesized heterocyclic compounds were investigated, highlighting the importance of these compounds in medicinal chemistry .

Scientific Research Applications

Synthesis and Antiviral Activity

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its analogs have been investigated for their potential in synthesizing compounds with antiviral properties. For instance, an analog, 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, has been synthesized and evaluated as a potent inhibitor of HIV-1 reverse transcriptase, though it showed no activity against mutated HIV-1 virus (Petersen, Pedersen, & Nielsen, 2001).

Antioxidant and Antimicrobial Properties

Several derivatives of 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been explored for their antioxidant and antimicrobial activities. A study reported the synthesis of fused heterocyclic compounds from this compound, demonstrating significant antioxidant activities (Salem, Farhat, Errayes, & Madkour, 2015). Additionally, pyrido[2,3-d]pyrimidine derivatives synthesized using this compound have shown antimicrobial activities against fungi and gram-positive and negative bacteria (Mohammadi Ziarani et al., 2015).

Antitubercular Activity

Research into the antitubercular potential of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives has indicated their effectiveness against M. tuberculosis, with specific analogs showing potent antitubercular activity (Boukthir, Fethi, Halloum, Kremer, & Chabchoub, 2013).

Electrochemical Studies

The compound and its derivatives have been the subject of electrochemical studies to understand the steric and electronic effects of substituents on the heterocyclic ring. This research aids in understanding the oxidation mechanisms and the nature of solvent effects on these compounds (Memarian et al., 2012).

Synthesis of Novel Heterocycles

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been used in the synthesis of various novel heterocyclic compounds, demonstrating the versatility of this chemical in creating diverse chemical structures with potential biological activities (Ramadan, El‐Helw, & Sallam, 2019).

Future Directions

The future directions for “1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” could involve further studies on its synthesis, properties, and potential applications. As with any chemical compound, ongoing research could lead to new discoveries and applications .

properties

IUPAC Name

1-benzyl-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-6-10-8-15(12(17)14-11(10)16)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPWTXZTZCRWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384935
Record name 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS RN

57712-62-6
Record name 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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